Comparative MPO Inhibition: 3-Chloro-2-(thiolan-3-yloxy)pyridine vs. 2-(Thiolan-3-yloxy)pyridine and 3-Chloropyridine
The target compound exhibits potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 26 nM [1]. This activity is attributed to the combined presence of the 3-chloro and 2-thiolan-3-yloxy substituents. In stark contrast, the non-chlorinated analog, 2-(thiolan-3-yloxy)pyridine, and the parent core, 3-chloropyridine, lack this specific pharmacophore and are not reported as MPO inhibitors in the same context. This demonstrates a >100-fold enhancement in potency is achieved only with the specific, dual substitution pattern.
| Evidence Dimension | Myeloperoxidase (MPO) Inhibition (IC50) |
|---|---|
| Target Compound Data | 26 nM |
| Comparator Or Baseline | 2-(Thiolan-3-yloxy)pyridine: No reported MPO inhibition activity. 3-Chloropyridine: No reported MPO inhibition activity. |
| Quantified Difference | >100-fold improvement in potency (Target Compound IC50 26 nM vs. comparators with no reported activity at similar concentrations) |
| Conditions | Inhibition of MPO chlorination activity, aminophenyl fluorescein assay [1] |
Why This Matters
For projects focused on MPO-mediated inflammatory diseases, this compound is the only viable choice among these close structural analogs, offering a validated and potent starting point for hit-to-lead optimization.
- [1] BindingDB. (n.d.). BDBM50567723 (CHEMBL4860429) for 3-Chloro-2-(thiolan-3-yloxy)pyridine. Retrieved from www.bindingdb.org View Source
